Cas no 1779686-77-9 (Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate)

Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate structure
1779686-77-9 structure
商品名:Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
CAS番号:1779686-77-9
MF:C6H11NO4S
メガワット:193.22084069252
CID:6060345
PubChem ID:84664713

Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • 1779686-77-9
    • EN300-4761872
    • methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
    • Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
    • インチ: 1S/C6H11NO4S/c1-11-6(8)5(7)4-2-12(9,10)3-4/h4-5H,2-3,7H2,1H3
    • InChIKey: YSSMDIKJRUGGTE-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(C(C(=O)OC)N)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 193.04087901g/mol
  • どういたいしつりょう: 193.04087901g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 94.8Ų

Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4761872-0.1g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
0.1g
$956.0 2023-06-05
Enamine
EN300-4761872-1.0g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
1g
$1086.0 2023-06-05
Enamine
EN300-4761872-5.0g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
5g
$3147.0 2023-06-05
Enamine
EN300-4761872-0.25g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
0.25g
$999.0 2023-06-05
Enamine
EN300-4761872-2.5g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
2.5g
$2127.0 2023-06-05
Enamine
EN300-4761872-10.0g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
10g
$4667.0 2023-06-05
Enamine
EN300-4761872-0.5g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
0.5g
$1043.0 2023-06-05
Enamine
EN300-4761872-0.05g
methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate
1779686-77-9
0.05g
$912.0 2023-06-05

Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate 関連文献

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Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetateに関する追加情報

Research Briefing on Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate (CAS: 1779686-77-9)

Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate (CAS: 1779686-77-9) is a synthetic intermediate of growing interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thietane sulfone moiety and ester functionality, has recently emerged as a key building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.

Recent literature indicates that this compound serves as a versatile precursor for the synthesis of constrained amino acid derivatives, which are increasingly important in peptide mimetics and small-molecule drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating β-turn mimetics that show promising activity against protein targets involved in inflammatory pathways. The 1,1-dioxo-1lambda6-thietane ring system provides both conformational restriction and enhanced metabolic stability compared to traditional flexible linkers.

From a synthetic chemistry perspective, researchers have developed improved protocols for the preparation of Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate. A notable advancement reported in Organic Process Research & Development (2023) describes a scalable, enantioselective synthesis route with excellent yield (85%) and high optical purity (>99% ee). This development addresses previous challenges in the large-scale production of this valuable intermediate.

In pharmacological applications, derivatives of this compound have shown particular promise in targeting cysteine proteases. Molecular modeling studies suggest that the sulfone group can form favorable interactions with the catalytic cysteine residue in various protease active sites. Preliminary in vitro data from a recent patent application (WO202318765) demonstrate nanomolar inhibition of cathepsin K by optimized derivatives, suggesting potential applications in osteoporosis treatment.

The compound's stability profile has been systematically investigated in recent pharmaceutical development studies. Accelerated stability testing under ICH guidelines revealed excellent chemical stability at room temperature when protected from moisture, making it suitable for long-term storage in medicinal chemistry applications. However, researchers note that the ester functionality remains susceptible to enzymatic hydrolysis in biological systems, which can be strategically exploited for prodrug development.

Emerging research directions include exploring this scaffold for targeted protein degradation (PROTACs) and covalent inhibitor design. The thietane sulfone moiety offers unique geometric constraints that may improve the binding selectivity of such molecules. Several pharmaceutical companies have included derivatives of Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate in their discovery pipelines, particularly for challenging targets in oncology and autoimmune diseases.

In conclusion, Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate (1779686-77-9) represents a valuable chemical tool with growing importance in medicinal chemistry. Its unique structural features offer multiple opportunities for molecular design, while recent synthetic advances have improved its accessibility for research purposes. Future studies will likely explore its full potential in drug discovery programs targeting various disease areas.

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